2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
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Overview
Description
BB-3497 is a novel peptide deformylase inhibitor that has shown significant potential as an antibacterial agent. Peptide deformylase is an essential bacterial metalloenzyme that removes the N-terminal formyl group from newly synthesized proteins, making it a promising target for antibacterial chemotherapy .
Preparation Methods
BB-3497 is synthesized through a series of chemical reactions involving N-formyl-hydroxylamine derivatives. The synthetic route includes the formation of peptide bonds and the incorporation of hydroxamic acid moieties. The industrial production of BB-3497 involves the use of metalloenzyme inhibitor libraries to identify potent and selective inhibitors of peptide deformylase .
Chemical Reactions Analysis
BB-3497 undergoes several types of chemical reactions, including:
Oxidation: BB-3497 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert BB-3497 into reduced forms.
Substitution: BB-3497 can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions are typically derivatives of BB-3497 with modified functional groups .
Scientific Research Applications
BB-3497 has a wide range of scientific research applications, including:
Chemistry: BB-3497 is used as a model compound to study peptide deformylase inhibition and to develop new antibacterial agents.
Biology: BB-3497 is used to investigate the role of peptide deformylase in bacterial protein synthesis and to study bacterial resistance mechanisms.
Mechanism of Action
BB-3497 exerts its effects by inhibiting peptide deformylase, an enzyme essential for bacterial protein synthesis. The compound binds to the active site of peptide deformylase, preventing the removal of the N-terminal formyl group from newly synthesized proteins. This inhibition disrupts bacterial protein synthesis, leading to bacteriostatic effects. The molecular targets of BB-3497 include the active-site metal atom of peptide deformylase, which is pentacoordinated by the side chains of cysteine, histidine, and the oxygen atoms of N-formyl-hydroxylamine .
Comparison with Similar Compounds
BB-3497 is unique among peptide deformylase inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:
Actinonin: A natural hydroxamic acid antibiotic that also inhibits peptide deformylase but has poor pharmacokinetic properties.
BB-84518: Another peptide deformylase inhibitor with similar activity but different pharmacokinetic profiles.
BB-83698: A related compound with comparable inhibitory effects on peptide deformylase.
BB-3497 stands out due to its oral bioavailability and effectiveness in systemic models of bacterial infection, making it a promising candidate for the development of new antibacterial agents .
Properties
CAS No. |
235784-88-0 |
---|---|
Molecular Formula |
C16H31N3O4 |
Molecular Weight |
329.43 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-2-[[formyl(hydroxy)amino]methyl]hexanamide |
InChI |
InChI=1S/C16H31N3O4/c1-7-8-9-12(10-19(23)11-20)14(21)17-13(16(2,3)4)15(22)18(5)6/h11-13,23H,7-10H2,1-6H3,(H,17,21)/t12-,13-/m1/s1 |
InChI Key |
AVDLWYHBABSSHC-CHWSQXEVSA-N |
SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
Isomeric SMILES |
CCCC[C@H](CN(C=O)O)C(=O)N[C@H](C(=O)N(C)C)C(C)(C)C |
Canonical SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
Appearance |
Solid powder |
235784-88-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BB-3497; BB3497; BB 3497 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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